tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Catalog No.
S12561444
CAS No.
M.F
C13H24N2O2
M. Wt
240.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-...

Product Name

tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

IUPAC Name

tert-butyl (6S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

InChI

InChI=1S/C13H24N2O2/c1-10-7-13(5-6-14-10)8-15(9-13)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m0/s1

InChI Key

YGDKCDSMRAWJHY-JTQLQIEISA-N

Canonical SMILES

CC1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C

Isomeric SMILES

C[C@H]1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C

tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound belonging to the class of diazaspiro compounds, characterized by its unique spirocyclic structure. The molecular formula for this compound is C₁₃H₂₄N₂O₂, and it has a molecular weight of 240.34 g/mol. The compound features a tert-butyl group attached to a spirocyclic framework that includes two nitrogen atoms, contributing to its distinct chemical properties and potential biological activities .

The synthesis of tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves several key reactions:

  • Buchwald-Hartwig Amination: This reaction is often employed to form the spirocyclic structure by coupling aryl halides with amines.
  • N-Boc Deprotection: Following the formation of the spirocyclic structure, the N-Boc protecting group is removed to yield the amine.
  • Alkylation: The final step involves alkylation to introduce the tert-butyl group and complete the synthesis of the compound.

These reactions are optimized for conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate has shown promising interactions with sigma receptors, particularly sigma-1 receptors. These receptors are implicated in various biological processes, including neuroprotection and neuroinflammation. The compound's potential as a drug candidate is being explored in medicinal chemistry for its therapeutic applications in pain management and neurodegenerative diseases .

The synthesis methods for tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate can be categorized into laboratory-scale synthesis and potential industrial-scale production:

  • Laboratory Synthesis: Involves the use of established organic synthesis techniques such as Buchwald-Hartwig amination and subsequent deprotection and alkylation steps.
  • Industrial Production: While specific methods are not widely documented, scaling up laboratory methods would involve optimizing reaction conditions to ensure high yield and purity for commercial applications .

The applications of tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate span various fields:

  • Medicinal Chemistry: As a potential therapeutic agent targeting sigma receptors.
  • Organic Synthesis: Used as a building block for synthesizing more complex molecules due to its unique spirocyclic structure.
  • Material Science: Potential use in developing new materials or as precursors for other valuable chemicals .

Research into the interaction of tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate with sigma receptors has highlighted its mechanism of action involving binding to these receptors located at the mitochondria-associated membrane of the endoplasmic reticulum. This interaction is significant for understanding its biological effects and therapeutic potential .

Several compounds share structural similarities with tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate, including:

Compound NameCAS NumberSimilarity
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride929302-18-11.00
2-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonane236406-55-60.98
tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride1279866-58-80.98
tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride896464-16-70.96

Uniqueness: The unique features of tert-butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate include its specific spirocyclic structure combined with a tert-butyl group, which contributes to its distinct chemical reactivity and potential biological activity compared to other diazaspiro compounds .

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

240.183778013 g/mol

Monoisotopic Mass

240.183778013 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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